N-benzyl-3-(2-ethoxyphenoxy)-1-propanamine oxalate
Overview
Description
N-benzyl-3-(2-ethoxyphenoxy)-1-propanamine oxalate is a useful research compound. Its molecular formula is C20H25NO6 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16818752 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Detection and Environmental Impact
Determination of Arylcyclohexylamines : A study developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of N-benzyl phenethylamines, highlighting the role of such methods in toxicology and forensic science (Poklis et al., 2014).
Biodegradation of Environmental Contaminants : Research on the aerobic biodegradation of nonylphenol ethoxylates (NPEOs) in water under simulated sunlight conditions investigated the environmental fate of ethoxylate-based compounds. This study shows the potential for microbial degradation of ethoxylate groups, which are structurally related to the ethoxyphenoxy part of the target compound, thereby reducing their environmental impact (Wang et al., 2011).
Photocatalytic Degradation
Fe(III)-Oxalate Complexes Mediated Photolysis : A study on the photolysis of alkylphenol ethoxylates in the presence of Fe(III)-oxalate complexes under simulated sunlight conditions provides insight into the degradation mechanisms of ethoxylate-containing compounds. This research is relevant for understanding the environmental degradation pathways of complex organic molecules, including potentially those with similar structures to the target compound (Liu et al., 2010).
Chemical Synthesis and Catalysis
Rhodium-Catalyzed Diarylation of Oxalates : Research involving the selective diarylation of dialkyl oxalates using arylboron reagents under a rhodium catalyst to produce alpha-hydroxydiarylacetates demonstrates the versatility of oxalate compounds in organic synthesis. This study may provide a foundational understanding for reactions involving complex oxalate esters (Miyamura et al., 2007).
Properties
IUPAC Name |
N-benzyl-3-(2-ethoxyphenoxy)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.C2H2O4/c1-2-20-17-11-6-7-12-18(17)21-14-8-13-19-15-16-9-4-3-5-10-16;3-1(4)2(5)6/h3-7,9-12,19H,2,8,13-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGKBYGKVZRTAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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